![molecular formula C₃₁H₅₂O₃Si B1141325 (3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester CAS No. 146177-13-1](/img/structure/B1141325.png)
(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester
Overview
Description
(3β)-3-[(Tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester (TBDMS-Cholest-24-en-3β-ol) is a silyl ether derivative of cholest-24-en-3β-ol, a naturally occurring sterol found in plants and animals. It is a biologically active compound and has been studied for its potential applications in the fields of biochemistry, pharmacology and drug development. TBDMS-Cholest-24-en-3β-ol has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-allergic, and anti-cancer activities.
Scientific Research Applications
Gas Chromatography-Mass Spectrometry (GC-MS)
The compound is used in Gas Chromatography-Mass Spectrometry (GC-MS) . The tert-Butyldimethylsilyl (tBDMS) group in the compound makes it extremely versatile for GC-MS derivatization. It can derivatize a wide variety of functional groups, including –COOH, –NH 2, –SH, –SO 2 H, –OH, –C=O, and –NH–OH groups .
Metabolomics
In the field of Metabolomics , the compound is used for the analysis of metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples using Gas Chromatography Mass Spectrometry .
Mass Spectrometry
The compound is used in Mass Spectrometry for performing Isotopic Ratio Outlier Analysis. This is particularly useful for the detection and analysis of non-annotated metabolites .
Cation-exchange Chromatography
The compound is used in Cation-exchange Chromatography . This technique is used to separate ions and polar molecules based on their charge. It can be used for both cation and anion exchange .
Cell and Tissue Culture
In Cell and Tissue Culture , the compound is used for the analysis of amino acids, polyamines, and carboxylic acids .
Gas Chromatography-tandem Mass Spectrometry
The compound is used in Gas Chromatography-tandem Mass Spectrometry . This technique is used for the analysis of grape volatiles .
Mechanism of Action
Target of Action
The tert-butyl group in this compound is known to have unique reactivity patterns and finds large applications in synthetic organic chemistry .
Mode of Action
The compound’s mode of action is likely related to the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process has been developed using flow microreactor systems, making it more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The tert-butyl group’s unique reactivity pattern is highlighted by its characteristic applications. It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The use of tert-butyl esters in synthetic organic chemistry suggests that they may have significant bioavailability .
Result of Action
The result of the compound’s action is the efficient and sustainable synthesis of tertiary butyl esters . These esters find large applications in synthetic organic chemistry .
Action Environment
The action of this compound is influenced by the use of flow microreactor systems, which make the process more efficient, versatile, and sustainable compared to the batch . The environment in which the reaction takes place can significantly influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
methyl (4R)-4-[(3S,9S,10R,13R,14R,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3Si/c1-21(10-15-28(32)33-7)25-13-14-26-24-12-11-22-20-23(34-35(8,9)29(2,3)4)16-18-30(22,5)27(24)17-19-31(25,26)6/h11-12,21,23,25-27H,10,13-20H2,1-9H3/t21-,23+,25-,26+,27+,30+,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIGZTWCDLZWHA-LBUIIUJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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